Thialdine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thialdine is synthesized by passing hydrogen sulfide through a solution of acetaldehyde ammonia trimer, resulting in the crystallization of this compound . The reaction can be summarized as follows: [ 3 \text{CH}_3\text{CHO} + 3 \text{NH}_3 \rightarrow (\text{CH}_3\text{CHNH})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions: Thialdine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

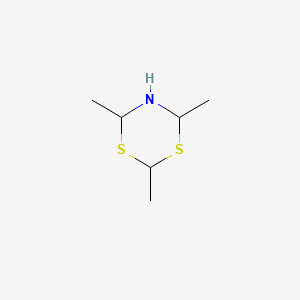

Thialdine is a heterocyclic compound with the molecular formula C6H13NS2 and a molecular mass of 163.30 . It has a melting point of 46 °C . Other names for this compound include 2,4,6-Trimethyldihydro-1,3,5-dithiazine and 2,4,6-Trimethylperhydro-1,3,5-dithiazine .

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry this compound serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology It is studied for its potential biological activity and interactions with various biomolecules.

- Medicine this compound and its derivatives are investigated for potential therapeutic properties.

- Industry this compound is used as a flavoring agent in the food industry and as an antioxidant additive in lubricating oils.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Oxidation this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. Oxidation of this compound can lead to the formation of sulfoxides or sulfones.

Reduction Reduction can be achieved using reducing agents like lithium aluminum hydride, yielding thiols or other reduced sulfur compounds.

Substitution this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Mecanismo De Acción

The mechanism by which thialdine exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The specific molecular targets and pathways involved in its biological activities are still under investigation.

Comparación Con Compuestos Similares

Selenaldine: A similar compound with selenium instead of sulfur.

Thiazine: Another heterocyclic compound with a similar structure but different chemical properties.

Uniqueness of Thialdine: this compound is unique due to its distinctive roasted meat smell and its wide range of applications in various fields . Its ability to act as a flavoring agent and an antioxidant additive sets it apart from other similar compounds .

Actividad Biológica

Thialdine, a compound with the chemical structure C5H7N3S, has garnered attention in recent years for its potential biological activities. This article delves into the biological effects of this compound, including its antimicrobial, antioxidant, and therapeutic properties, supported by various research findings and case studies.

This compound is characterized by its thiazole ring structure, which contributes to its biological activity. The compound exhibits a variety of chemical reactions, including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Achieved with reducing agents such as lithium aluminum hydride.

- Substitution : Undergoes substitution reactions with halogens or other electrophiles under suitable conditions.

The mechanism of action primarily involves interaction with molecular targets, where this compound acts as a ligand to modulate receptor and enzyme activities. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties , demonstrating effectiveness against various pathogens. Research highlights include:

- In vitro Studies : this compound derivatives showed significant antibacterial activity against strains such as Bacillus cereus and Serratia rhodanii. Some derivatives exhibited antifungal activity against Candida albicans and Aspergillus flavus.

- Concentration-Dependent Effects : Compounds derived from this compound inhibited the growth of L. amazonensis amastigotes by 10% to 89% at concentrations of 100 μg/mL .

| Pathogen | Activity | Concentration (μg/mL) |

|---|---|---|

| Bacillus cereus | Antibacterial | Varies |

| Serratia rhodanii | Antibacterial | Varies |

| Candida albicans | Antifungal | Varies |

| L. amazonensis amastigotes | Antiparasitic | 100 |

Antioxidant Properties

The antioxidant capabilities of this compound are significant, as they play a vital role in mitigating oxidative stress-related damage. Studies indicate that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

Therapeutic Applications

This compound and its derivatives are being explored for their potential therapeutic applications:

- Cancer Treatment : Some studies suggest that this compound may possess anticancer properties, although further investigation is required to establish efficacy and safety.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may reduce inflammation, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound in medicine:

- Antiparasitic Research : A study focused on the antiparasitic effects of this compound derivatives against Leishmania species demonstrated promising results, indicating that certain compounds could be developed into therapeutic agents for parasitic infections .

- Antimicrobial Efficacy : Research evaluating the antimicrobial potential of various this compound derivatives revealed that modifications to the molecular structure could enhance activity against specific bacterial strains .

Propiedades

Número CAS |

638-17-5 |

|---|---|

Fórmula molecular |

C6H13NS2 |

Peso molecular |

163.3 g/mol |

Nombre IUPAC |

(4R,6S)-2,4,6-trimethyl-1,3,5-dithiazinane |

InChI |

InChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3/t4-,5+,6? |

Clave InChI |

FBMVFHKKLDGLJA-XEAPYIEGSA-N |

SMILES |

CC1NC(SC(S1)C)C |

SMILES isomérico |

C[C@@H]1N[C@@H](SC(S1)C)C |

SMILES canónico |

CC1NC(SC(S1)C)C |

Key on ui other cas no. |

638-17-5 |

Descripción física |

Light brown crystalline solid; roasted, meaty odour |

Pictogramas |

Irritant |

Solubilidad |

Insoluble in water, heptane, triacetin Miscible at room temperature (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.